Phosphonic acid, (2-azidoethyl)-, diethyl ester
Overview
Description
Synthesis Analysis
While specific synthesis methods for “Phosphonic acid, (2-azidoethyl)-, diethyl ester” were not found in the search results, there are general methods for the production of similar compounds. For instance, diazo transfer from 2-azido-1,3-dimethylimidazolinium chloride to 1,3-dicarbonyl compounds proceeds under mild conditions to give 2-diazo-1,3-dicarbonyl compounds in high yields .Molecular Structure Analysis
The molecular formula of “Phosphonic acid, (2-azidoethyl)-, diethyl ester” is C6H14N3O3P . The average mass is 207.167 Da and the monoisotopic mass is 207.077271 Da .Physical And Chemical Properties Analysis
The compound has several notable properties :Scientific Research Applications
Multi-Component Synthesis
Gaikwad et al. (2011) demonstrated an efficient single-step multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters. This method involves the reaction of salicylaldehydes with malononitrile and triethyl phosphite, catalyzed by potassium phosphate in ethanol at ambient temperature, highlighting the versatility of phosphonate esters in organic synthesis (Gaikwad, Undale, Shaikh, & Pore, 2011).
Helicity Induction in Polymers
Onouchi et al. (2004) explored the helicity induction on poly(phenylacetylene)s bearing phosphonic acid pendants. They found that the polymers formed a predominantly one-handed helical conformation upon complexation with chiral amines, demonstrating the potential of phosphonate esters in inducing and memorizing macromolecular helicity in polymer chains (Onouchi, Kashiwagi, Hayashi, Maeda, & Yashima, 2004).
Functionalized Triazoles
Chachlaki, Choquesillo-Lazarte, and Demadis (2022) synthesized a new triazole-functionalized phosphonic acid via the 'click' reaction of diethyl-(2-azidoethyl)phosphonate with phenylacetylene, followed by hydrolysis. This research underscores the utility of azidoethyl phosphonate esters in the synthesis of functionalized materials (Chachlaki, Choquesillo-Lazarte, & Demadis, 2022).
Synthesis of Aminophosphonic Acids
Orm et al. (2013) developed a simple method for synthesizing 2-(arylamino)ethyl phosphonic esters and acids via the aza-Michael addition, highlighting the role of phosphonate esters in the synthesis of phosphonic acids and their derivatives (Orm, Dkhissi, Daniele, & Djakovitch, 2013).
Phosphonic Analogues Synthesis
Neidlein and Greulich (1992) described the synthesis of phosphonic- and phosphinic analogues of pantothenic acid ethyl ester, showcasing the application of phosphonate esters in creating bioactive compound analogues (Neidlein & Greulich, 1992).
properties
IUPAC Name |
1-azido-2-diethoxyphosphorylethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N3O3P/c1-3-11-13(10,12-4-2)6-5-8-9-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFFSRLJBGEQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCN=[N+]=[N-])OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N3O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20731127 | |
Record name | Diethyl (2-azidoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-azidoethyl)phosphonate | |
CAS RN |
196302-98-4 | |
Record name | Diethyl (2-azidoethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20731127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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